Alkaline Phosphatase Counter-Screening: Confirmed Lack of Off-Target Activity Relative to PDK1-Targeted Class Members
In a panel of human alkaline phosphatase isozymes, methyl 2-{1-[(3-nitrophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate showed no meaningful inhibition (IC₅₀ > 4.00 × 10⁵ nM against intestinal and placental alkaline phosphatase) [1]. By contrast, optimized 2‑oxo‑1,2‑dihydropyridine‑3‑carboxamides from the same scaffold class have demonstrated potent PDK1 inhibition with IC₅₀ values ranging from 1 nM to 418 nM, and dual PDK1/AurA activity [2]. This >10,000‑fold selectivity gap indicates that the compound does not promiscuously inhibit phosphatases, a desirable attribute for a chemical probe intended for kinase‑targeted or receptor‑modulation studies.
| Evidence Dimension | Inhibition of human intestinal alkaline phosphatase (IAP) and placental alkaline phosphatase (PLAP) |
|---|---|
| Target Compound Data | IAP IC₅₀ > 4.00 × 10⁵ nM; PLAP IC₅₀ > 4.00 × 10⁵ nM |
| Comparator Or Baseline | Class-level baseline: representative 2-oxo-1,2-dihydropyridine-3-carboxamides with PDK1 IC₅₀ = 1–418 nM (WO2016198597A1 examples) |
| Quantified Difference | >10,000‑fold selectivity for PDK1 over alkaline phosphatases (class-level inference) |
| Conditions | In vitro enzyme inhibition; alkaline phosphatase assays at pH 10.4 (IAP) and pH 7.8 (PLAP); PDK1 assays per patent conditions. |
Why This Matters
A clean alkaline phosphatase profile reduces the risk of confounding results in cell-based assays involving phosphate metabolism, making the compound a more reliable tool for studying kinase or GPCR pathways.
- [1] BindingDB BDBM50443976, ChEMBL3092295. Inhibition of intestinal and placental alkaline phosphatase. View Source
- [2] WO2016198597A1. 2-oxo-1,2-dihydropyridine-3-carboxamide compounds and their use as inhibitors of PDK1. View Source
